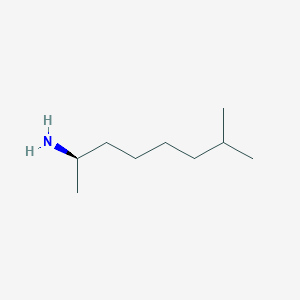

(2R)-7-Methyloctan-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-7-methyloctan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-8(2)6-4-5-7-9(3)10/h8-9H,4-7,10H2,1-3H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWQNJOTURPYHW-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCCC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-7-Methyloctan-2-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a ketone or aldehyde.

Reduction: The carbonyl group of the precursor is reduced to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: The alcohol is then converted to the amine through an amination reaction. This can be achieved using reagents like ammonia (NH3) or primary amines in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of (2R)-7-Methyloctan-2-amine may involve more efficient and scalable methods, such as:

Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon (Pd/C) to hydrogenate a precursor compound.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-7-Methyloctan-2-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like sodium cyanoborohydride (NaBH3CN).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: KMnO4, H2O2, and other strong oxidizing agents.

Reduction: NaBH3CN, LiAlH4, and other reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

Oxidation: Imines, nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted amines.

Wissenschaftliche Forschungsanwendungen

(2R)-7-Methyloctan-2-amine has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R)-7-Methyloctan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, influencing their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S)-7-Methyloctan-2-amine: The enantiomer of (2R)-7-Methyloctan-2-amine, with a different spatial arrangement around the chiral center.

7-Methyloctan-2-ol: The corresponding alcohol, which can be converted to the amine through amination.

7-Methyloctanoic acid: The corresponding carboxylic acid, which can be reduced to the alcohol and then aminated.

Uniqueness

(2R)-7-Methyloctan-2-amine is unique due to its specific (2R) configuration, which can result in different chemical and biological properties compared to its (2S) enantiomer and other similar compounds. This uniqueness makes it valuable in applications requiring specific chiral interactions.

Q & A

Q. What are the established synthetic routes for (2R)-7-Methyloctan-2-amine, and how can reproducibility be ensured?

- Methodological Answer : The synthesis of chiral amines like (2R)-7-Methyloctan-2-amine typically involves asymmetric catalysis or resolution of racemic mixtures. Key steps include:

- Use of chiral auxiliaries or enantioselective catalysts (e.g., transition-metal complexes) to control stereochemistry.

- Purification via recrystallization or chromatography to achieve ≥95% enantiomeric excess (EE).

- Characterization by NMR (¹H/¹³C), polarimetry, and chiral HPLC to verify purity and configuration.

For reproducibility, document reaction conditions (temperature, solvent, catalyst loading) and provide raw spectral data in supplementary materials .

Q. How can researchers validate the identity and purity of (2R)-7-Methyloctan-2-amine?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Compare chemical shifts with literature data for methyl and amine protons.

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) to resolve enantiomers.

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Validate empirical formula (C₉H₂₁N) within ±0.3% error.

Report retention times, column specifications, and calibration standards in experimental sections .

Q. What are the primary research applications of (2R)-7-Methyloctan-2-amine in chemistry and biology?

- Methodological Answer : This compound is explored as:

- Chiral ligand in asymmetric catalysis (e.g., for C–C bond formation).

- Pharmacological probe to study amine-binding receptors (e.g., GPCRs) via structure-activity relationship (SAR) assays.

- Biosynthetic intermediate in microbial pathways (e.g., alkaloid synthesis).

Experimental designs should include dose-response curves (biology) or enantiomeric excess calculations (chemistry) to quantify outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantioselectivity values for (2R)-7-Methyloctan-2-amine synthesis?

- Methodological Answer : Contradictions often arise from variability in catalysts, solvents, or analytical methods. To address this:

- Perform systematic reviews of published protocols, noting reaction conditions and EE measurement techniques.

- Conduct meta-analysis to identify trends (e.g., solvent polarity impacting selectivity).

- Validate results using round-robin testing across labs with standardized reagents.

Highlight discrepancies in supplementary data tables (e.g., comparative EE values under different conditions) .

Q. What computational strategies optimize the enantiomeric yield of (2R)-7-Methyloctan-2-amine?

- Methodological Answer : Use density functional theory (DFT) to model transition states and identify stereochemical bottlenecks.

- Compare activation energies for (R)- vs. (S)-pathways.

- Simulate solvent effects using COSMO-RS or molecular dynamics.

Pair computational predictions with experimental validation (e.g., adjusting catalyst geometry or reaction temperature) .

Q. How do researchers design assays to study the biological activity of (2R)-7-Methyloctan-2-amine without commercial reference standards?

- Methodological Answer : Develop in-house reference materials :

- Synthesize and characterize (2R)-7-Methyloctan-2-amine with ≥99% purity (via preparative HPLC).

- Validate using cross-lab collaborations and shared spectral libraries.

For activity assays: - Use radioligand binding assays with tritiated analogs.

- Apply kinetic resolution in enzyme inhibition studies (e.g., measure IC₅₀ shifts).

Include negative controls (e.g., racemic mixtures) to isolate stereospecific effects .

Q. What statistical frameworks are appropriate for analyzing dose-response data involving (2R)-7-Methyloctan-2-amine?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves.

- Calculate EC₅₀/IC₅₀ with 95% confidence intervals.

- Apply ANOVA for multi-group comparisons (e.g., enantiomer vs. racemate).

Report p-values, effect sizes, and power analysis in results sections. Raw data should be archived in repositories (e.g., Zenodo) for transparency .

Data Presentation Guidelines

- Tables : Include comparative synthesis yields, EE values, and statistical parameters (e.g., EC₅₀ ± SEM).

- Figures : Use chiral HPLC chromatograms or DFT-optimized structures to illustrate stereochemical outcomes.

- Supplementary Materials : Deposit raw NMR/MS files, computational input files, and assay protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.